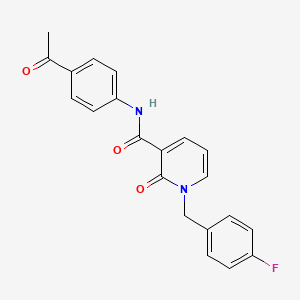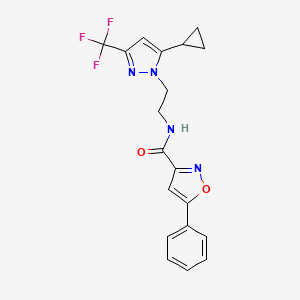![molecular formula C17H20ClN3O B2608884 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine CAS No. 2379978-47-7](/img/structure/B2608884.png)
3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine-based compound that has shown promise in various applications, including as a tool for studying the function of certain receptors in the body.
作用机制
The mechanism of action of 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine is not fully understood, but it is believed to act as a partial agonist at the dopamine D4 receptor and as an antagonist at the sigma-1 receptor. This may contribute to its potential therapeutic effects and its usefulness as a research tool.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine can have various biochemical and physiological effects, depending on the receptor it is acting on. For example, it has been shown to increase dopamine release in certain regions of the brain, which may be relevant to its potential use in treating certain psychiatric disorders. It has also been shown to have effects on calcium signaling and mitochondrial function, which may be relevant to its potential use in other areas of research.
实验室实验的优点和局限性
One advantage of using 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine in lab experiments is its specificity for certain receptors. This can make it a useful tool for studying the function of these receptors in isolation. However, one limitation is that it may not accurately reflect the complex interactions between different receptors and signaling pathways that occur in vivo.
未来方向
There are several potential future directions for research involving 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine. One area of interest is its potential use in treating certain psychiatric disorders, such as schizophrenia and bipolar disorder, which are thought to involve dysfunction of the dopamine system. Another area of interest is its potential use in studying the role of the sigma-1 receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成方法
The synthesis of 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine involves several steps, including the use of various reagents and solvents. One commonly used method involves the reaction of 3-chloro-4-bromopyridine with 3-(2-methyl-4-pyridyl)oxymethylpiperidine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques, such as column chromatography.
科学研究应用
3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine has been studied for its potential use in scientific research, particularly in the field of pharmacology. It has been shown to have activity at certain receptors in the body, including the dopamine D4 receptor and the sigma-1 receptor. This makes it a potentially useful tool for studying the function of these receptors and their role in various physiological processes.
属性
IUPAC Name |
3-chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-9-15(4-7-20-13)22-12-14-3-2-8-21(11-14)17-5-6-19-10-16(17)18/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDHUREZHSNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

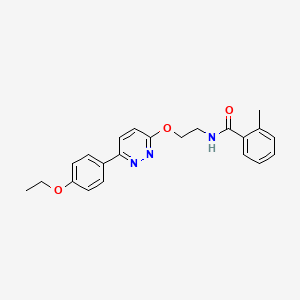

![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)
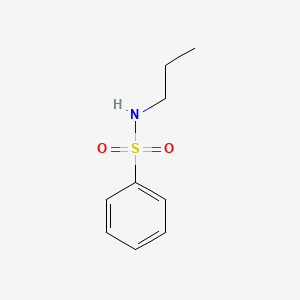
![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2608809.png)
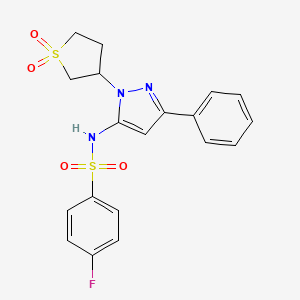
![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
